molecular formula C10H14N2O5S B14624289 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione CAS No. 56038-30-3

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14624289
CAS No.: 56038-30-3
M. Wt: 274.30 g/mol
InChI Key: OLUKXWWJVTWVQB-ZOQUXTDFSA-N
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Description

Uridine, 2’-S-methyl-2’-thio-: is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of uridine, where the 2’-hydroxyl group is replaced by a methylthio group. This modification is crucial for the stability and function of transfer RNA (tRNA) and other RNA molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-S-methyl-2’-thio- typically involves the modification of uridine through a series of chemical reactions. One common method includes the thiolation of uridine at the 2’ position, followed by methylation. The reaction conditions often require the use of specific reagents such as methyl iodide and thiourea under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of Uridine, 2’-S-methyl-2’-thio- involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Uridine, 2’-S-methyl-2’-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of uridine with different functional groups at the 2’ position .

Scientific Research Applications

Uridine, 2’-S-methyl-2’-thio- has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex nucleotides and nucleosides.

    Biology: It plays a role in the modification of tRNA, affecting protein synthesis and gene expression.

    Medicine: It is studied for its potential therapeutic effects in treating genetic disorders and as a component in antiviral drugs.

    Industry: It is used in the production of modified RNA for research and therapeutic purposes

Mechanism of Action

The mechanism of action of Uridine, 2’-S-methyl-2’-thio- involves its incorporation into RNA molecules, where it influences the stability and function of the RNA. The methylthio modification enhances the base-pairing properties and stability of the RNA, affecting processes such as translation and splicing. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Uniqueness: Uridine, 2’-S-methyl-2’-thio- is unique due to its specific modification at the 2’ position, which provides distinct chemical and biological properties. This modification enhances the stability and function of RNA molecules more effectively than other similar compounds .

Properties

CAS No.

56038-30-3

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5S/c1-18-8-7(15)5(4-13)17-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1

InChI Key

OLUKXWWJVTWVQB-ZOQUXTDFSA-N

Isomeric SMILES

CS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

CSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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